![molecular formula C11H6ClN B2880729 6-Chloronaphthalene-2-carbonitrile CAS No. 1261626-91-8](/img/structure/B2880729.png)
6-Chloronaphthalene-2-carbonitrile
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Overview
Description
6-Chloronaphthalene-2-carbonitrile is a chemical compound with the molecular formula C11H6ClN and a molecular weight of 187.62 . It is used in laboratory chemicals .
Synthesis Analysis
The synthesis of 6-Chloronaphthalene-2-carbonitrile and related compounds involves various methods. For instance, the synthesis of 8-chloronaphthalene-1-carbonitrile has been achieved by ring opening of 1H-naphtho[1,8-de][1,2,3]triazine with the corresponding halides . Another method involves the reaction of 4,5,6-trichloropyrimidine-2-carbonitrile with concentrated sulfuric acid .Molecular Structure Analysis
The molecular structure of 6-Chloronaphthalene-2-carbonitrile is determined by various factors. For example, the crystal structures of 8-chloronaphthalene-1-carbonitrile are isomorphous with orthorhombic symmetry .Chemical Reactions Analysis
The chemical reactions of 6-Chloronaphthalene-2-carbonitrile and related compounds are complex and varied. For example, thiophene-based analogs have been used to improve advanced compounds with a variety of biological effects .Safety and Hazards
Future Directions
The future directions of 6-Chloronaphthalene-2-carbonitrile research could involve further exploration of its synthesis, chemical reactions, and potential applications. For example, it could be used as a synthetic scaffold as it offers multiple sites of reactivity towards heteroatom nucleophiles or organometallic reagents .
Mechanism of Action
Target of Action
It’s known that naphthalene derivatives can interact with various biological targets, including enzymes and receptors, depending on their specific structures .
Mode of Action
It’s known that chloronaphthalenes can undergo various chemical reactions, including suzuki–miyaura cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the interaction of the compound with a metal catalyst, leading to the formation of new carbon-carbon bonds .
Biochemical Pathways
It’s known that naphthalene derivatives can influence various biochemical pathways depending on their specific structures and targets .
Pharmacokinetics
The pharmacokinetics of a compound can significantly impact its bioavailability and efficacy .
Result of Action
It’s known that chloronaphthalenes can be metabolized by certain fungi to form several oxidized products . This suggests that 6-Chloronaphthalene-2-carbonitrile may have potential biodegradation pathways, which could result in various molecular and cellular effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the compound’s stability and its interactions with its targets . .
properties
IUPAC Name |
6-chloronaphthalene-2-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClN/c12-11-4-3-9-5-8(7-13)1-2-10(9)6-11/h1-6H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIJMEUNAVBOWBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Cl)C=C1C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClN |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloronaphthalene-2-carbonitrile | |
CAS RN |
1261626-91-8 |
Source
|
Record name | 6-chloronaphthalene-2-carbonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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